molecular formula C15H20O3 B2640484 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid CAS No. 109878-50-4

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid

Katalognummer: B2640484
CAS-Nummer: 109878-50-4
Molekulargewicht: 248.322
InChI-Schlüssel: VOWBSUAXGNNDGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid, also known as DMPTA, is an organic compound that is commonly used as a reagent in organic synthesis. It is a colorless, odorless, crystalline solid that is soluble in water and most organic solvents. DMPTA is a useful reagent due to its ability to form stable complexes with organic compounds, allowing for the selective synthesis of a variety of organic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Antitumor Effects

  • 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a structural analog, is a novel antitumor agent that selectively disrupts tumor vasculature and induces cytokines. It was investigated for its pharmacokinetics in cancer patients in a phase I clinical trial, revealing a non-linear pharmacokinetic profile with a significant degree of non-linearity across a broad dose range. The compound was found to be highly protein-bound to albumin until saturation occurred at higher doses, leading to a rapid increase in the free fraction and greater concentrations of DMXAA bound to non-albumin proteins (Jameson et al., 2007). Further investigation into DMXAA's effects on human tumor microcirculation, assessed by dynamic contrast-enhanced magnetic resonance imaging, indicated significant reductions in parameters related to tumor blood flow, consistent with tumor vascular targeting activity (Galbraith et al., 2002).

Metabolic Pathways and Disorders

  • The compound was also studied in the context of hopantenate therapy, revealing abnormal fatty acid metabolism in patients during clinical episodes. The study found urinary excretion of various fatty acids, suggesting intoxication associated with hopantenate due to pantothenic acid deficiency or the inhibition of CoA-requiring reactions during stress (Matsumoto et al., 1991).
  • A postulated defect in 4-hydroxyphenylpyruvate dioxygenase was studied, showing the excretion of cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family. It suggests that the compound and its derivatives could be involved in alternative metabolic pathways or disorders (Niederwieser et al., 1978).

Toxicological Studies and Safety Evaluation

  • The compound's analog, 2,4-dichlorophenoxyacetic acid, has been the subject of toxicological studies. One case study reported the poisoning of this compound, emphasizing the importance of prompt diagnosis and correct treatment, highlighting the need for proper management and understanding of such compounds in toxicological contexts (Hiran & Kumar, 2017).
  • Sodium 2,2 dimethylbutyrate, another derivative, was evaluated for safety and pharmacokinetics in healthy volunteers. The study indicated favorable pharmacokinetics profiles and safety findings, suggesting that this derivative and potentially related compounds warrant further investigation for treatment in certain medical conditions (Perrine et al., 2011).

Eigenschaften

IUPAC Name

2-(2,2-dimethyl-4-phenyloxan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-14(2)11-15(8-9-18-14,10-13(16)17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWBSUAXGNNDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC(=O)O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.